molecular formula C23H29FN2O6 B5187865 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid

Cat. No.: B5187865
M. Wt: 448.5 g/mol
InChI Key: KIQDUMVWVPRSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, as well as a fluorophenyl group attached to a piperazine ring, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine ring, followed by the introduction of the ethoxy and methoxy groups on the phenyl ring. The final step involves the attachment of the fluorophenyl group and the combination with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

Uniqueness

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2.C2H2O4/c1-3-26-21-14-18(7-8-20(21)25-2)16-24-11-9-23(10-12-24)15-17-5-4-6-19(22)13-17;3-1(4)2(5)6/h4-8,13-14H,3,9-12,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQDUMVWVPRSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.